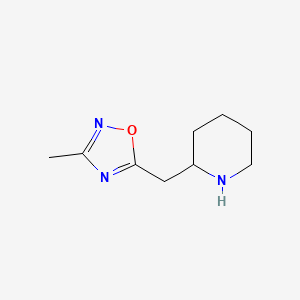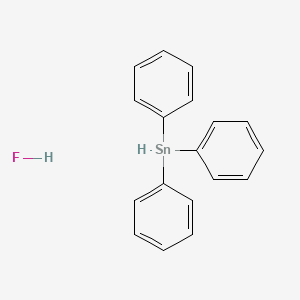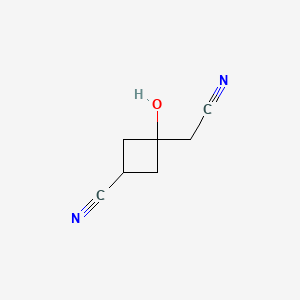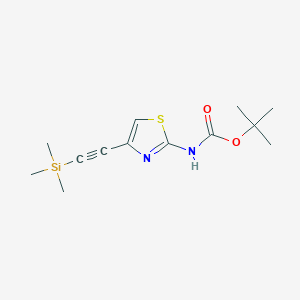
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C13H20N2O2SSi It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Chemical Reactions Analysis
tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including substitution and deprotection reactions. Common reagents used in these reactions include n-butyllithium, dimethylformamide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the tert-butyl carbamate group can be achieved using acidic conditions, leading to the formation of the free amine .
Scientific Research Applications
This compound has several scientific research applications. In organic synthesis, it serves as a precursor to biologically active natural products. It is also used in the development of new pharmaceuticals due to its potential biological activities. The thiazole ring in the compound is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
The mechanism of action of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, which are crucial for its biological activities. The compound’s ability to form hydrogen bonds and interact with macromolecules enhances its effectiveness in various applications .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate include tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate and tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole ring and the tert-butyl carbamate group in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C13H20N2O2SSi |
|---|---|
Molecular Weight |
296.46 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-trimethylsilylethynyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C13H20N2O2SSi/c1-13(2,3)17-12(16)15-11-14-10(9-18-11)7-8-19(4,5)6/h9H,1-6H3,(H,14,15,16) |
InChI Key |
GCNBGLLSFGCLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
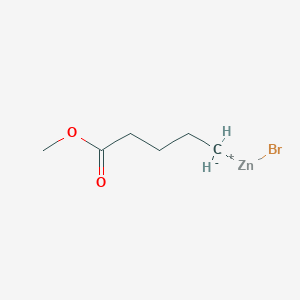
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
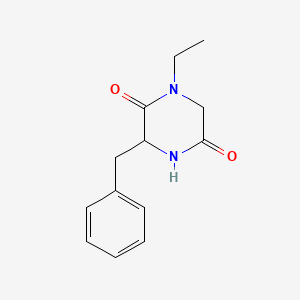
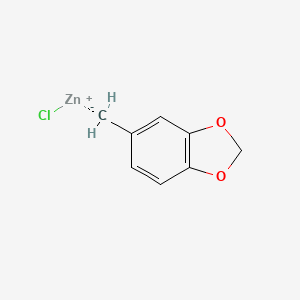

![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
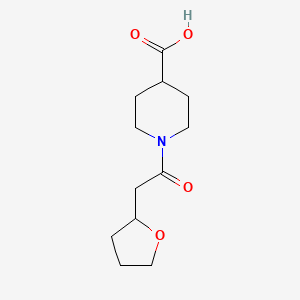
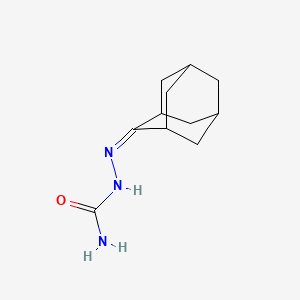
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
